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Compound of Interest

Compound Name: (S)-AZD 6482

Cat. No.: B605771 Get Quote

(S)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase

(PI3Kβ). This document provides a comprehensive overview of its chemical properties,

mechanism of action, and relevant experimental protocols for research and drug development

professionals.

Chemical and Physical Properties
(S)-AZD6482 is the S-enantiomer of AZD6482. The following table summarizes its key

chemical and physical properties.
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Property Value Reference

CAS Number 1173900-37-2 [1]

Molecular Formula C₂₂H₂₄N₄O₄ [1][2]

Molecular Weight 408.45 g/mol [2][3]

IUPAC Name

(S)-2-((1-(7-methyl-2-

morpholino-4-oxo-4H-

pyrido[1,2-a]pyrimidin-9-

yl)ethyl)amino)benzoic acid

[1]

Appearance Solid powder [1]

Purity ≥98% [4]

Solubility
Soluble to 100 mM in DMSO

and to 10 mM in 1eq. HCl
[4]

Storage Store at -20°C [2][4]

Mechanism of Action and In Vitro Activity
(S)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ, exhibiting high selectivity over other

PI3K isoforms.[1][2][5] Its inhibitory activity has been quantified in various cell-free and cell-

based assays.

PI3K/Akt Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous

cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Upon

activation by upstream signals, such as growth factors binding to receptor tyrosine kinases

(RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate

phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting

proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B),

to the plasma membrane.[7] This leads to the phosphorylation and activation of Akt, which in

turn phosphorylates a multitude of downstream targets, orchestrating various cellular

responses.[7] (S)-AZD6482, by selectively inhibiting the p110β catalytic subunit of PI3K, blocks

the conversion of PIP2 to PIP3, thereby downregulating the entire PI3K/Akt signaling cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medkoo.com/products/9384
https://www.medkoo.com/products/9384
https://www.sigmaaldrich.com/KR/ko/product/sigma/sml2195
https://www.sigmaaldrich.com/KR/ko/product/sigma/sml2195
https://pubchem.ncbi.nlm.nih.gov/compound/Azd-6482
https://www.medkoo.com/products/9384
https://www.medkoo.com/products/9384
https://www.tocris.com/products/azd-6482_4839
https://www.tocris.com/products/azd-6482_4839
https://www.sigmaaldrich.com/KR/ko/product/sigma/sml2195
https://www.tocris.com/products/azd-6482_4839
https://www.medkoo.com/products/9384
https://www.sigmaaldrich.com/KR/ko/product/sigma/sml2195
https://pubmed.ncbi.nlm.nih.gov/22906130/
https://www.science.gov/topicpages/p/pi3k+signaling+pathways
https://www.cellsignal.com/pathways/pathways-akt-signaling
https://www.science.gov/topicpages/p/pi3k+signaling+pathways
https://www.cellsignal.com/pathways/pathways-akt-signaling
https://www.cellsignal.com/pathways/pathways-akt-signaling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Plasma Membrane

Cytoplasm

Growth Factor Receptor Tyrosine
Kinase (RTK)

Binds

PI3Kβ

Activates

PIP2

PIP3

Akt

Recruits and
Activates

Phosphorylates

(S)-AZD6482 Inhibits

Downstream Effectors
(e.g., mTOR, GSK3β)

Phosphorylates Cell Growth, Proliferation,
Survival

Regulates

Click to download full resolution via product page

PI3K/Akt signaling pathway and the inhibitory action of (S)-AZD6482.

In Vitro Inhibitory Activity
The inhibitory potency of (S)-AZD6482 against various PI3K isoforms is summarized below.

Target IC₅₀ (nM) Assay Type Reference

PI3Kβ 0.69 Cell-free [4][8][9]

PI3Kδ 13.6 Cell-free [4][9]

PI3Kγ 47.8 Cell-free [4][9]

PI3Kα 136 Cell-free [4][9]

DNA-PK 420 Cell-free [10]
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Experimental Protocols
Detailed methodologies for key experiments involving (S)-AZD6482 are provided below.

PI3K Enzyme Inhibition Assay (AlphaScreen)
This assay quantifies the ability of (S)-AZD6482 to inhibit the enzymatic activity of PI3K

isoforms.

Principle: The assay measures the PI3K-mediated conversion of PIP2 to PIP3. A competition-

based AlphaScreen™ is used where biotinylated PIP3, a GST-tagged Pleckstrin Homology

(PH) domain, and AlphaScreen beads form a complex that generates a signal. The PIP3

produced by the enzymatic reaction competes with the biotinylated PIP3 for binding to the PH

domain, leading to a decrease in the signal.

Methodology:

(S)-AZD6482 is dissolved in DMSO and dispensed into 384-well plates.

Human recombinant PI3Kβ, PI3Kα, PI3Kγ, or PI3Kδ is added in a Tris buffer (50 mM Tris pH

7.6, 0.05% CHAPS, 5 mM DTT, and 24 mM MgCl₂) and pre-incubated with the compound for

20 minutes.

A substrate solution containing PIP2 and ATP is added to initiate the enzymatic reaction.

After the reaction, a detection mixture containing biotinylated PIP3, GST-tagged PH domain,

and AlphaScreen beads is added.

The plate is incubated to allow for complex formation.

The signal is read on a suitable plate reader with laser excitation at 680 nm.

The reduction in signal with increasing compound concentration is used to calculate the IC₅₀

value.[10]
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Workflow for the PI3K enzyme inhibition AlphaScreen assay.
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Washed Platelet Aggregation (WPA) Assay
This assay assesses the anti-platelet activity of (S)-AZD6482.

Principle: Platelet aggregation is measured by changes in light absorbance in a platelet

suspension after the addition of an agonist. Inhibition of aggregation by the compound is

quantified.

Methodology:

Platelets are isolated from human blood and resuspended in Tyrode's buffer containing

hirudin and apyrase to a concentration of 2 x 10¹⁵/L.

The platelet suspension is rested for 30 minutes at room temperature.

CaCl₂ is added to a final concentration of 2 mM immediately before the assay.

(S)-AZD6482, dissolved in DMSO, is added to a 96-well plate.

The washed platelet suspension is added to the wells and pre-incubated with the compound

for 5 minutes.

Platelet aggregation is induced by adding an agonist (e.g., ADP or collagen).

Light absorbance at 650 nm is measured before and after a 5-minute plate shake.

Percent aggregation is calculated, and IC₅₀ values are determined from the concentration-

response curve.[10]

Cell Growth Inhibition Assay
This type of assay evaluates the effect of (S)-AZD6482 on the proliferation of cancer cell lines.

Principle: The viability of cells is measured after a period of incubation with the compound. A

decrease in cell viability indicates an anti-proliferative effect.

Methodology:
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Cancer cell lines (e.g., human RXF393 or SW982 cells) are seeded in multi-well plates and

allowed to adhere overnight.

The cells are treated with various concentrations of (S)-AZD6482 for a specified period (e.g.,

48 hours).

Cell viability is assessed using a suitable method, such as an MTT or CellTiter-Glo® assay.

The results are used to generate a dose-response curve and calculate the IC₅₀ for growth

inhibition.[10]

Conclusion
(S)-AZD6482 is a valuable research tool for investigating the role of PI3Kβ in various

physiological and pathological processes. Its high potency and selectivity make it a suitable

candidate for studies in thrombosis and oncology, particularly in tumors with PTEN deficiency.

The provided information on its chemical properties and experimental protocols serves as a

guide for researchers in designing and conducting their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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